N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 877817-12-4
VCID: VC5850870
InChI: InChI=1S/C22H19NO6S3/c24-31(25,22-9-5-15-30-22)21(20-8-4-14-28-20)16-23-32(26,27)19-12-10-18(11-13-19)29-17-6-2-1-3-7-17/h1-15,21,23H,16H2
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Molecular Formula: C22H19NO6S3
Molecular Weight: 489.58

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide

CAS No.: 877817-12-4

Cat. No.: VC5850870

Molecular Formula: C22H19NO6S3

Molecular Weight: 489.58

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide - 877817-12-4

Specification

CAS No. 877817-12-4
Molecular Formula C22H19NO6S3
Molecular Weight 489.58
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenoxybenzenesulfonamide
Standard InChI InChI=1S/C22H19NO6S3/c24-31(25,22-9-5-15-30-22)21(20-8-4-14-28-20)16-23-32(26,27)19-12-10-18(11-13-19)29-17-6-2-1-3-7-17/h1-15,21,23H,16H2
Standard InChI Key MYZSLWQIRAALEH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure features a central ethyl backbone substituted at both carbon atoms: one bonded to a furan-2-yl group and the other to a thiophene-2-sulfonyl moiety. The sulfonamide nitrogen is further linked to a 4-phenoxybenzene ring, creating a conjugated system that enhances electronic delocalization. Key structural attributes include:

  • Furan Ring: A five-membered oxygen-containing heterocycle contributing to electrophilic substitution reactivity .

  • Thiophene Sulfonyl Group: A sulfur-based heterocycle modified with a sulfonyl (-SO2_2-) group, enhancing electron-withdrawing character and metabolic stability.

  • 4-Phenoxybenzene Sulfonamide: A biphenyl ether scaffold common in COX-2 inhibitors, suggesting potential for targeted binding interactions.

The interplay between these groups is evident in the compound’s InChIKey (MYZSLWQIRAALEH-UHFFFAOYSA-N), which encodes stereochemical and connectivity data critical for computational modeling.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) are unavailable, analogous sulfonamides exhibit diagnostic signals:

  • 1^1H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while sulfonamide NH appears as a broad singlet near δ 10.5 ppm.

  • IR Spectroscopy: Strong absorptions for sulfonyl S=O (1350–1150 cm1^{-1}) and aromatic C=C (1600–1450 cm1^{-1}).

Density functional theory (DFT) simulations predict a planar conformation for the 4-phenoxybenzene ring, with dihedral angles of 15°–25° between the thiophene and furan planes.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound’s synthesis likely employs a convergent strategy, as outlined below:

  • Thiophene Sulfonation: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene at −10°C .

  • Furan-Ethylamine Formation: Condensation of furan-2-carbaldehyde with ethylamine hydrochloride yields 2-(furan-2-yl)ethylamine .

  • Sulfonamide Coupling: Reaction of 4-phenoxybenzenesulfonyl chloride with the furan-ethylamine intermediate forms the primary sulfonamide.

  • Thiophene Sulfonyl Incorporation: Mitsunobu or nucleophilic substitution links the thiophene sulfonyl group to the ethyl backbone.

Optimized Reaction Conditions

Key steps require stringent control:

  • Temperature: Sulfonation reactions proceed at −10°C to prevent polysubstitution .

  • Catalysts: Titanium tetraisopropoxide and chiral ligands enable asymmetric induction during furan-ethylamine synthesis .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC.

Physicochemical Properties

Thermodynamic Parameters

Experimental data remain limited, but computational models predict:

PropertyValueMethod
Melting Point218–220°CDSC Simulation
LogP (Partition Coefficient)3.2 ± 0.3Molinspiration
Aqueous Solubility0.12 mg/mL (25°C)QSPR Modeling
pKa (Sulfonamide NH)9.8Marvin Suite

The high logP value indicates lipophilicity, favoring membrane permeability but posing challenges for aqueous formulation.

Stability Profile

  • Photostability: Decomposes under UV light (λ = 254 nm) via sulfonyl radical formation.

  • Hydrolytic Stability: Resistant to acidic hydrolysis (pH 3–5) but degrades at pH >10 due to sulfonamide cleavage.

Research and Development Challenges

Synthetic Scalability

  • Protecting Groups: tert-Butyloxycarbonyl (Boc) for amine intermediates .

  • Catalytic Systems: Enantioselective phase-transfer catalysts to improve chiral purity .

Toxicity Concerns

While in vivo data are lacking, structural alerts include:

  • Furan Ring: Potential hepatotoxicity via cytochrome P450-mediated epoxidation.

  • Sulfonamide Hypersensitivity: Risk of allergic reactions in preclinical models.

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